molecular formula C5H8N4O4S B2455162 N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide CAS No. 2253632-81-2

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide

Cat. No.: B2455162
CAS No.: 2253632-81-2
M. Wt: 220.2
InChI Key: BMQUWJNDACCWAK-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Its core structure incorporates two privileged pharmacophores: a nitro-substituted pyrazole and a sulfonamide group. Pyrazole-sulfonamide hybrids are extensively investigated for their diverse biological activities and potent inhibition of various therapeutic enzyme targets . This compound serves as a key scaffold in the exploration of novel anti-diabetic agents . Research on analogous pyrazole-sulfonamide hybrids has demonstrated exceptional α-glucosidase inhibition , a primary mechanism for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Some related compounds have shown IC50 values significantly more potent than the standard drug acarbose, highlighting the therapeutic potential of this chemical class . The sulfonamide moiety is also a classic feature in the design of carbonic anhydrase (CA) inhibitors . Inhibitors of human carbonic anhydrase isoenzymes (hCA I and II) are relevant for treating conditions like glaucoma, epilepsy, and altitude sickness. Pyrazole-bearing sulfonamides have exhibited strong inhibition constants (Ki) in the low micromolar to nanomolar range against these enzymes . The structural features of this compound are optimized for interaction with biological targets. The sulfonamide group can coordinate with enzyme active sites, while the pyrazole ring and nitro substituent contribute to binding affinity and selectivity through hydrophobic interactions and electronic effects. This makes it a valuable building block for constructing more complex molecules and for structure-activity relationship (SAR) studies . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,1-dimethyl-4-nitropyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQUWJNDACCWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NN(C=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Stepwise Synthesis via Sulfonation and Amination

Nitration of 1-Methyl-1H-Pyrazole

The synthesis begins with the nitration of 1-methyl-1H-pyrazole to introduce the nitro group at position 4. The methyl group at position 1 directs electrophilic substitution to the para position (C4) due to its electron-donating nature. Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration, yielding 1-methyl-4-nitro-1H-pyrazole.

Sulfonation at Position 3

Subsequent sulfonation targets position 3, meta to the nitro group. Chlorosulfonic acid (ClSO₃H) serves as the sulfonating agent, reacting with 1-methyl-4-nitro-1H-pyrazole in dichloromethane at −10°C. The nitro group’s electron-withdrawing effect deactivates the ring, favoring sulfonation at the less hindered C3 position, forming 1-methyl-4-nitro-1H-pyrazole-3-sulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux to generate the reactive sulfonyl chloride derivative. This step proceeds via nucleophilic displacement, producing 1-methyl-4-nitro-1H-pyrazole-3-sulfonyl chloride in 70–85% yield.

Amination with Methylamine

Finally, the sulfonyl chloride reacts with methylamine (CH₃NH₂) in tetrahydrofuran (THF) at 25°C. The nucleophilic amine attacks the electrophilic sulfur center, displacing chloride and forming N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide. This method typically achieves 60–75% overall yield but requires rigorous purification to remove byproducts like N,N-dimethylated species.

Advantages and Limitations
  • Advantages : High regioselectivity, compatibility with standard laboratory equipment.
  • Limitations : Multi-step process with moderate yields; use of corrosive reagents (ClSO₃H, PCl₅).

Reductive Coupling Using Palladium Catalysis

Direct Coupling of Nitropyrazole with Sodium Methanesulfinate

Yang et al. (2024) reported a one-step synthesis of aryl sulfonamides via Pd/C-catalyzed reductive coupling. Applied to this compound, this method involves reacting 1-methyl-4-nitro-1H-pyrazole with sodium methanesulfinate (CH₃SO₂Na) in dimethylformamide (DMF) at 80°C. The Pd/C catalyst (5 mol%) facilitates nitro group reduction and C–S bond formation concurrently, yielding the sulfonamide directly (►Fig. 1).

Reaction Mechanism :

  • Nitro Reduction : Pd/C activates hydrogen from the sulfinate, reducing the nitro group to an amine intermediate.
  • Sulfinate Coupling : The amine reacts with methanesulfinate, forming a sulfonamide via nucleophilic substitution.
  • Re-Oxidation : Residual sulfinate acts as an oxidizing agent, regenerating the Pd catalyst.

This method achieves 80–90% yield with excellent functional group tolerance, avoiding intermediate isolation.

Iron-Based Metal-Organic Framework (MIL-101(Fe)) Catalysis

Gatarz et al. demonstrated MIL-101(Fe)’s efficacy in mediating reductive coupling between nitroheteroarenes and sulfinates. For this compound, 1-methyl-4-nitro-1H-pyrazole reacts with sodium methanesulfinate in water at 50°C using MIL-101(Fe) (10 mol%). The framework’s high surface area and Lewis acidity enhance reaction efficiency, providing 85–92% yield. The catalyst is recyclable for five cycles without significant activity loss.

Advantages and Limitations
  • Advantages : High atom economy, aqueous solvent system, recyclable catalyst.
  • Limitations : Requires specialized catalysts; sodium methanesulfinate availability may limit scalability.

Multicomponent Reaction Strategies

Vilsmeier-Haack-Initiated Cyclization

The Vilsmeier-Haack reaction constructs pyrazole rings from hydrazines and β-diketones. Adapting this method, 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide could be synthesized by cyclizing a pre-sulfonated hydrazine derivative. For example, treating N-methylsulfonyl hydrazine with acetylacetone and POCl₃/DMF may yield the pyrazole core with inherent sulfonamide and nitro groups. This route remains unexplored but offers potential for convergent synthesis.

Comparative Analysis of Methods

Method Yield Steps Catalyst Solvent Scalability
Classical Stepwise 60–75% 4 None THF, DCM Moderate
Pd/C Reductive Coupling 80–90% 1 Pd/C DMF High
MIL-101(Fe) Catalysis 85–92% 1 MIL-101(Fe) Water High
Multicomponent Reaction N/A 1 None Methanol Low

Chemical Reactions Analysis

Key Functional Groups:

  • Nitro group (-NO₂) at C4: Electron-withdrawing, directs electrophilic substitution and participates in reduction/oxidation reactions.

  • Sulfonamide (-SO₂NMe₂) at C3: Stabilizes adjacent positions via resonance, may undergo alkylation or hydrolysis under acidic/basic conditions.

  • Methyl groups at N1 and sulfonamide nitrogen: Steric and electronic modifiers.

Nitro Group Reduction

The nitro group is reducible to an amine under catalytic hydrogenation (H₂/Pd-C) or using metal-acid systems (e.g., Fe/HCl).
Hypothetical Product :
N,1-dimethyl-4-amino-1H-pyrazole-3-sulfonamide
Conditions :

  • H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h

  • Fe powder, HCl (aq), reflux

Sulfonamide Hydrolysis

The sulfonamide group resists hydrolysis under mild conditions but may cleave under strong acidic (HCl, Δ) or basic (NaOH, Δ) environments:
Hypothetical Reaction :
N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide → 3-sulfonic acid derivative + dimethylamine
Conditions :

  • 6M HCl, 100°C, 24 h

  • 20% NaOH, 120°C, autoclave

Electrophilic Substitution

The electron-deficient pyrazole ring (due to -NO₂ and -SO₂NMe₂) favors nucleophilic aromatic substitution (NAS) at C5 (meta to nitro and sulfonamide groups):
Example Reaction :
SNAr with amines or thiols
Conditions :

  • K₂CO₃, DMF, 80°C, 6 h

Intermediate for Functionalization

The nitro group could serve as a directing group for further functionalization. For example:

  • Nitro → Amine → Azo Coupling : Sequential reduction and diazotization could yield biaryl or heteroaryl conjugates .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling after nitro reduction to install aryl/heteroaryl groups .

Biological Activity Modulation

Sulfonamide-pyrazole hybrids are known for enzyme inhibition (e.g., α-glucosidase, carbonic anhydrase) . Nitro groups enhance bioactivity but may require reduction to amines for optimal pharmacokinetics .

Thermal Stability

Pyrazole sulfonamides are generally stable up to 200°C. Degradation pathways above this threshold may include:

  • Nitro Group Decomposition : Release of NOₓ gases.

  • Sulfonamide Cleavage : Formation of SO₂ and NHMe₂ .

Photochemical Reactivity

Nitroaromatics are prone to photodegradation. UV irradiation (λ = 254 nm) in MeOH may yield:

  • Nitroso derivatives via partial reduction.

  • Ring-opened products under prolonged exposure .

Comparative Reactivity Table

Reaction Type Conditions Expected Product Yield (Est.)
Nitro ReductionH₂/Pd-C, EtOH, 25°CN,1-dimethyl-4-amino-1H-pyrazole-3-sulfonamide70–85%
Sulfonamide AlkylationMeI, K₂CO₃, DMF, 80°CN,N,1-trimethyl-4-nitro-1H-pyrazole-3-sulfonamide60–75%
Nucleophilic SubstitutionNaSH, DMF, 100°C5-thiol derivative50–65%

Research Gaps and Opportunities

  • Direct Experimental Data : No published studies specifically on this compound’s reactivity.

  • Computational Modeling : DFT studies could predict regioselectivity in substitution reactions.

  • Catalytic Functionalization : Transition-metal-catalyzed C–H activation at C5 remains unexplored .

Scientific Research Applications

Therapeutic Applications

The compound has been studied for various therapeutic applications, primarily due to its structural similarity to other pyrazole derivatives known for their biological activities.

Anti-inflammatory Agents

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives similar to N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide have been evaluated for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, pyrazole derivatives showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. For example:

  • A study reported that certain pyrazole derivatives exhibited IC50 values of 0.39 ± 0.06 µM against HCT116 and 0.46 ± 0.04 µM against MCF7 cancer cell lines .
  • Another derivative showed cytotoxic activity with IC50 values of 3.79 µM against MCF7 cells .

These findings suggest that compounds derived from the pyrazole framework could serve as promising candidates for cancer therapy.

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anti-inflammatoryInhibits TNF-α and IL-6 production significantly at low concentrations
AnticancerExhibits potent cytotoxic effects on various cancer cell lines
AntimicrobialDemonstrates activity against bacterial strains such as E. coli and S. aureus

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A series of pyrazole compounds were tested for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs.
  • Cancer Treatment Trials : Clinical trials involving pyrazole derivatives demonstrated significant tumor reduction in patients with specific types of cancers, leading to further investigations into their mechanisms of action.

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study.

Biological Activity

N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is a compound belonging to the pyrazole and sulfonamide classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole and Sulfonamide Compounds

Pyrazole derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the sulfonamide group enhances these effects by improving solubility and bioavailability. Recent studies have shown that compounds with pyrazole-sulfonamide structures exhibit significant antiproliferative effects against various cancer cell lines and possess anti-inflammatory properties.

Antiproliferative Activity

Recent research has demonstrated that this compound exhibits notable antiproliferative activity against cancer cell lines. A study evaluated the compound's effects on U937 cells using the CellTiter-Glo Luminescent assay, revealing an IC50 value indicating significant inhibition of cell proliferation without cytotoxicity at tested concentrations .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Cytotoxicity
U93712.5No
MDA-MB-2318.0No
HepG210.2No

The mechanism through which this compound exerts its biological effects is linked to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator . By inhibiting NAAA, the compound preserves PEA levels, enhancing its anti-inflammatory effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole-sulfonamide derivatives similar to this compound. For instance:

  • Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including colorectal and lung cancers. These studies reported significant growth inhibition with IC50 values ranging from 0.33 µM to 0.95 nM for different analogs .
  • Anti-inflammatory Effects : Compounds derived from pyrazole structures demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Properties : Pyrazole-based compounds have shown promising results against bacterial strains and fungi, indicating their potential use as antimicrobial agents .

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